molecular formula C9H9BrClNO2 B1525493 Ethyl 2-amino-5-bromo-3-chlorobenzoate CAS No. 1032668-64-6

Ethyl 2-amino-5-bromo-3-chlorobenzoate

Cat. No.: B1525493
CAS No.: 1032668-64-6
M. Wt: 278.53 g/mol
InChI Key: SYDQBEZVAQLCSQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-chlorobenzoate is a substituted benzoate ester characterized by a bromo group at position 5, a chloro group at position 3, and an amino group at position 2 of the benzene ring, with an ethyl ester functional group. The amino group introduces hydrogen-bonding capabilities, which may influence its crystallinity, solubility, and reactivity compared to non-aminated analogs .

Properties

IUPAC Name

ethyl 2-amino-5-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQBEZVAQLCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-5-bromo-3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H8BrClN2O2
  • Molecular Weight : Approximately 277.53 g/mol
  • Structure : Contains an ethyl ester functional group, an amino group, and halogen substituents (bromine and chlorine).

The presence of these functional groups contributes to its unique reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the bromination and chlorination of benzoic acid derivatives followed by amination. The general synthetic pathway includes:

  • Bromination : The starting material is treated with bromine in the presence of a catalyst to introduce the bromine atom.
  • Chlorination : Chlorine is introduced using chlorinating agents.
  • Amination : The final step involves the introduction of the amino group, often through reduction of a nitro precursor.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate specific biochemical pathways, leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways related to inflammation or cancer progression.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study found that this compound inhibited the growth of Staphylococcus aureus in vitro with an IC50 value of 25 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings.
  • Case Study 2 : In a murine model of inflammation, administration of this compound significantly reduced edema and inflammatory cytokine levels compared to controls, indicating its anti-inflammatory efficacy.

Comparative Analysis

To understand its unique properties, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-5-bromobenzoateC9H10BrNLacks chlorine; primarily studied for anti-inflammatory effects.
Ethyl 2-amino-4-bromobenzoateC9H10BrNDifferent positioning of amino group; varied activity profile.
Ethyl 3-amino-5-bromo-2-chlorobenzoateC9H10BrClNSimilar halogen substitutions; potential for different biological interactions.

The structural variations among these compounds influence their solubility, stability, and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key differences among similar compounds arise from substituent positions and functional groups. For example:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS No.
Ethyl 2-amino-5-bromo-3-chlorobenzoate NH₂ (2), Br (5), Cl (3) C₉H₉BrClNO₂ 293.54* Not provided
Mthis compound NH₂ (2), Br (5), Cl (3) C₈H₇BrClNO₂ 264.50 101080-26-6
Ethyl 5-bromo-2-chlorobenzoate Cl (2), Br (5) C₉H₈BrClO₂ 277.52 Not listed
Ethyl 2-bromo-5-chlorobenzoate Br (2), Cl (5) C₉H₈BrClO₂ 277.52 56961-26-3

*Calculated based on molecular formula.

  • Amino Group Impact: The presence of the amino group in this compound distinguishes it from non-aminated analogs like Ethyl 5-bromo-2-chlorobenzoate.
  • Ester Group Variation: Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces molecular weight and may influence lipophilicity and metabolic stability .

Hydrogen Bonding and Crystallographic Behavior

The amino group in this compound enables hydrogen-bonding networks, which are critical in crystal packing and stability. Studies on similar compounds (e.g., methyl analogs) suggest that hydrogen bonds between NH₂ and ester carbonyl groups or halogen atoms can form distinct graph-set patterns (e.g., R₂²(8) motifs) . By contrast, non-aminated analogs like Ethyl 5-bromo-2-chlorobenzoate rely on weaker van der Waals interactions and halogen-halogen contacts for crystal stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-bromo-3-chlorobenzoate
Reactant of Route 2
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Ethyl 2-amino-5-bromo-3-chlorobenzoate

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